molecular formula C7H8N2O B13916549 4-Ethenyl-6-methoxypyrimidine

4-Ethenyl-6-methoxypyrimidine

Cat. No.: B13916549
M. Wt: 136.15 g/mol
InChI Key: DWJMVROFHQSCLQ-UHFFFAOYSA-N
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Description

4-Ethenyl-6-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an ethenyl group at position 4 and a methoxy group at position 6. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-6-methoxypyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4,6-dichloro-5-methoxypyrimidine with ethenyl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process includes the use of high-pressure reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The final product is purified through crystallization and recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-6-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethenyl-6-methoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential use in the development of anticancer drugs.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethenyl-6-methoxypyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, in cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-methoxypyrimidine
  • 2-Methoxy-4-methylpyrimidine
  • 4-Methyl-6-methoxypyrimidine

Uniqueness

4-Ethenyl-6-methoxypyrimidine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other pyrimidine derivatives and makes it a valuable compound for various applications .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

4-ethenyl-6-methoxypyrimidine

InChI

InChI=1S/C7H8N2O/c1-3-6-4-7(10-2)9-5-8-6/h3-5H,1H2,2H3

InChI Key

DWJMVROFHQSCLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)C=C

Origin of Product

United States

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